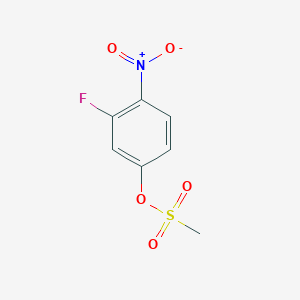

3-Fluoro-4-nitrophenyl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

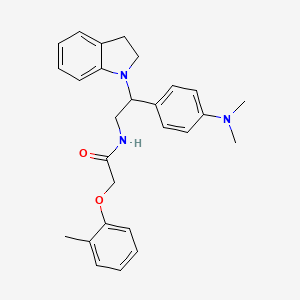

3-Fluoro-4-nitrophenyl methanesulfonate is a chemical compound with the molecular formula C7H6FNO5S . It has a molecular weight of 235.19 . This compound is used in various chemical reactions and has applications in the field of materials chemistry .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-nitrophenyl methanesulfonate consists of a benzene ring substituted with a fluoro group at the 3rd position, a nitro group at the 4th position, and a methanesulfonate group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used in the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline .Physical And Chemical Properties Analysis

3-Fluoro-4-nitrophenyl methanesulfonate has a molecular weight of 235.19 . The compound is typically stored in a refrigerated environment .科学的研究の応用

Enantioselective Synthesis

3-Fluoro-4-nitrophenyl methanesulfonate is involved in the enantioselective synthesis of fluorinated derivatives. The organocatalytic addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes is facilitated by secondary amines, producing fluorinated derivatives with good yields and excellent enantioselectivities (Kamlar et al., 2010).

Catalytic Reactions

It also plays a role in asymmetric conjugate addition reactions. For instance, the conjugate addition of 1-Fluoro-1-nitro(phenylsulfonyl)methane to chalcones catalyzed by binaphthyl-derived organocatalysts highlights its importance in producing chiral organofluorine compounds, which are significant in various fields like biochemistry and material science (Moon & Kim, 2012).

Synthesis of Vinyl Fluorides

Another application is in the synthesis of vinyl fluorides. The carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, derived from fluoromethyl phenyl sulfone, undergoes the Horner-Wittig reaction to yield α-fluoro-α,β-unsaturated sulfones. This provides a method for producing vinyl fluorides, where the fluorine source can vary (McCarthy et al., 1990).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of compounds related to 3-Fluoro-4-nitrophenyl methanesulfonate, such as the study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane, provide insights into its chemical behavior and potential applications in various fields (Binkowska et al., 2001).

Safety and Hazards

将来の方向性

The versatile applications of similar compounds, such as 4-fluoro-3-nitrophenyl azide, in the field of surface engineering, immobilization of biomolecules, and rapid diagnostics have been highlighted . This suggests potential future directions for the use of 3-Fluoro-4-nitrophenyl methanesulfonate in similar applications.

作用機序

Target of Action

Similar compounds have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organic group .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds are used, plays a significant role in the synthesis of various organic compounds .

Result of Action

In the context of suzuki–miyaura coupling, the result of the reaction is the formation of a new carbon–carbon bond .

Action Environment

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

特性

IUPAC Name |

(3-fluoro-4-nitrophenyl) methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPALWRYCGGBIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)

![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2359806.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2359807.png)

![3-Cyclobutyl-6-[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2359812.png)

![diethyl 3-methyl-5-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)thiophene-2,4-dicarboxylate](/img/structure/B2359814.png)